molecular formula C21H21N5OS B2496274 1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole CAS No. 1240263-85-7

1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole

Cat. No.: B2496274
CAS No.: 1240263-85-7
M. Wt: 391.49
InChI Key: VCFNCKWFFBYCHL-UHFFFAOYSA-N
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Description

1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, possibly facilitated by reagents like potassium permanganate.

    • Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    • Substitution: : It may undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

  • Common Reagents and Conditions

    • Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and various nucleophiles/electrophiles (e.g., alkyl halides, acyl chlorides).

    • Reaction conditions often include solvents like dichloromethane or ethanol and temperature settings ranging from room temperature to reflux.

  • Major Products Formed

    • Depending on the specific reaction, major products may include oxidized derivatives, reduced compounds, or substituted benzodiazoles with various functional groups.

Scientific Research Applications: The compound has several significant applications across various fields:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules in organic synthesis.

  • Biology

    • Potential utility in the development of probes or ligands for studying biological pathways and processes.

  • Medicine

    • Explored for therapeutic potential, possibly in targeting specific receptors or enzymes.

  • Industry

    • Employed in the creation of novel materials, possibly with specific electronic or optical properties.

Mechanism of Action: The compound’s mechanism of action depends on its application:

  • Molecular Targets and Pathways

    • In medicinal applications, it might interact with specific enzymes or receptors, modifying their activity or function.

    • The presence of the benzodiazole core suggests potential interactions with CNS receptors, similar to other benzodiazole derivatives.

Comparison with Similar Compounds: Comparison with other benzodiazole derivatives highlights its uniqueness:

  • Uniqueness

  • Similar Compounds

    • 1H-Benzodiazole

    • Thiophene-containing benzodiazole derivatives

    • Pyrazole-benzodiazole hybrids

Conclusion: 1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole is a versatile compound with significant scientific interest. Its complex structure allows for various synthetic routes, diverse chemical reactions, and wide-ranging applications in research and industry.

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-thiophen-2-ylpyrazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c27-21(18-12-17(23-24-18)20-6-3-11-28-20)25-9-7-15(8-10-25)13-26-14-22-16-4-1-2-5-19(16)26/h1-6,11,14-15,17-18,23-24H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMFPMVLZNEWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4CC(NN4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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